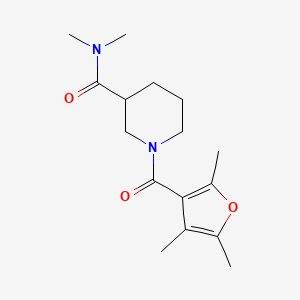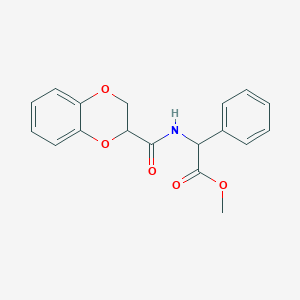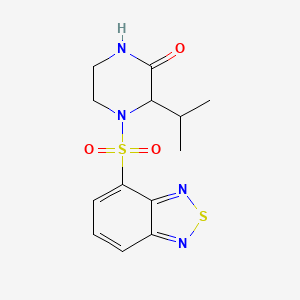![molecular formula C20H28N4O B7572336 N-(4-cyanophenyl)-3-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7572336.png)
N-(4-cyanophenyl)-3-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyanophenyl)-3-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits for a range of neurological and psychiatric disorders.
作用机制
N-(4-cyanophenyl)-3-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propanamide exerts its pharmacological effects by inhibiting GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This, in turn, can lead to a range of therapeutic effects, including improved cognitive function, reduced anxiety and depression, and anticonvulsant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to enhance GABAergic neurotransmission. GABA is the primary inhibitory neurotransmitter in the brain, and it plays a crucial role in regulating neuronal excitability. By increasing the levels of GABA in the brain, this compound can enhance the inhibitory effects of this neurotransmitter, leading to reduced neuronal excitability and potential therapeutic benefits for various neurological and psychiatric disorders.
实验室实验的优点和局限性
One advantage of N-(4-cyanophenyl)-3-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propanamide is its high selectivity for GABA transaminase, which minimizes the potential for off-target effects. Additionally, this compound has been shown to be well-tolerated in animal studies, with no significant adverse effects reported at therapeutic doses. However, one limitation of this compound is its poor solubility in water, which can make it challenging to administer in certain experimental settings.
未来方向
There are several potential future directions for research on N-(4-cyanophenyl)-3-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propanamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors, which could potentially offer greater therapeutic benefits for neurological and psychiatric disorders. Additionally, further studies are needed to explore the potential of this compound in treating specific disorders, such as Alzheimer's disease and epilepsy. Finally, research is needed to better understand the long-term safety and efficacy of this compound in humans, as well as its potential interactions with other medications.
合成方法
The synthesis of N-(4-cyanophenyl)-3-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propanamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-cyanobenzaldehyde with methylamine to form the corresponding imine intermediate. This intermediate is then reacted with 4-(pyrrolidin-1-ylmethyl)piperidine in the presence of a reducing agent to yield this compound. The overall yield of this synthesis is around 30%, and the purity of the final product can be improved through further purification steps.
科学研究应用
N-(4-cyanophenyl)-3-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. For example, preclinical studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have anticonvulsant effects in animal models of epilepsy, and to reduce anxiety and depression-like behaviors in rodent models of anxiety and depression.
属性
IUPAC Name |
N-(4-cyanophenyl)-3-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c21-15-17-3-5-19(6-4-17)22-20(25)9-14-23-12-7-18(8-13-23)16-24-10-1-2-11-24/h3-6,18H,1-2,7-14,16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNMZITVVUWFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCN(CC2)CCC(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]methanamine](/img/structure/B7572258.png)

![[2-[(Dimethylamino)methyl]piperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B7572264.png)
![N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine](/img/structure/B7572281.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B7572290.png)
![2-[3-[(6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl)oxy]phenyl]-1,3,4-oxadiazole](/img/structure/B7572302.png)

![2-[3-(dimethylamino)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B7572322.png)
![3-(3-Azaspiro[5.5]undecan-3-yl)oxolan-2-one](/img/structure/B7572323.png)
![N-cyclopropyl-2-[4-(thiophen-2-ylmethylamino)pyrazol-1-yl]acetamide](/img/structure/B7572331.png)
![1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one](/img/structure/B7572344.png)


